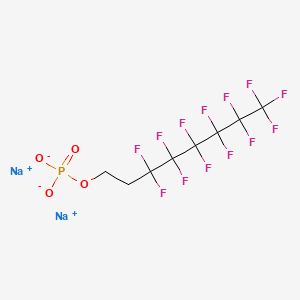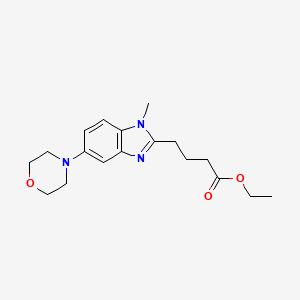
Bendamustine Impurity 27 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bendamustine Impurity 27 Ethyl Ester involves several steps, starting from the base compound, Bendamustine. The crucial conversions include the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid . This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield the dihydroxy ester, which is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid .
Analyse Chemischer Reaktionen
Bendamustine Impurity 27 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles such as hydroxide ions or amines.
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst.
The major products formed from these reactions include various hydroxy and chloro derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Bendamustine Impurity 27 Ethyl Ester has several applications in scientific research:
Biology: The compound is studied for its potential effects on cellular processes and DNA interactions.
Industry: It is used in the quality control and stability testing of Bendamustine drug products.
Wirkmechanismus
Bendamustine Impurity 27 Ethyl Ester, like its parent compound, exerts its effects through alkylation. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks that result in DNA damage and cell death . The exact molecular targets and pathways involved are still under investigation, but it is known to affect both active and quiescent cells .
Vergleich Mit ähnlichen Verbindungen
Bendamustine Impurity 27 Ethyl Ester can be compared with other similar compounds, such as:
Bendamustine Related Compound E: This compound has a similar structure but includes a hydroxyethyl group instead of an ethyl ester.
Bendamustine Dideschloroethyl Ethyl Ester: This compound lacks the chloroethyl groups present in this compound.
Bendamustine N-Desmethyl Impurity: This compound is a demethylated derivative of Bendamustine.
The uniqueness of this compound lies in its specific esterification, which influences its chemical behavior and interactions .
Eigenschaften
Molekularformel |
C18H25N3O3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
ethyl 4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoate |
InChI |
InChI=1S/C18H25N3O3/c1-3-24-18(22)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21-9-11-23-12-10-21/h7-8,13H,3-6,9-12H2,1-2H3 |
InChI-Schlüssel |
WCCZECQJGWCKDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


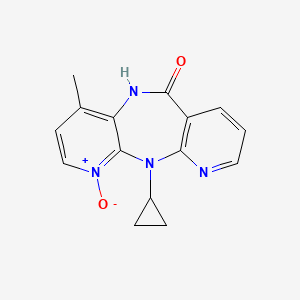
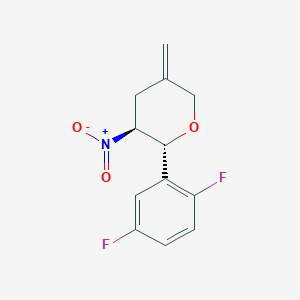

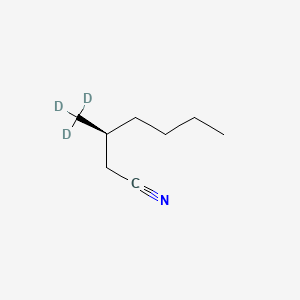
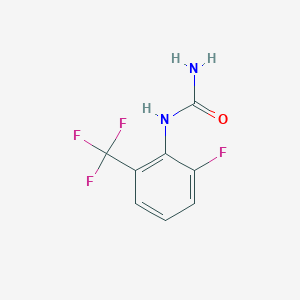
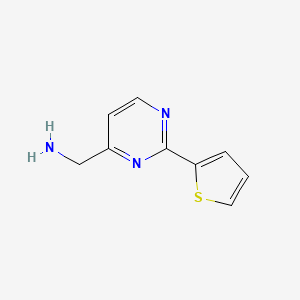

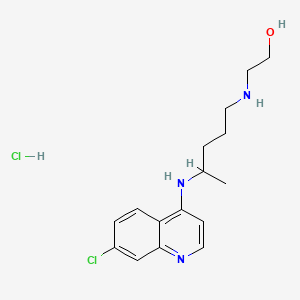
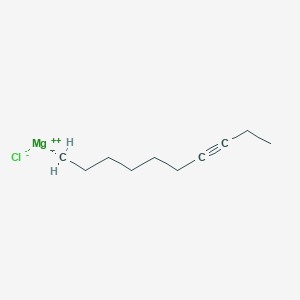
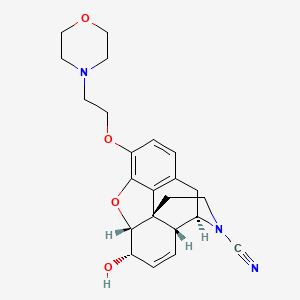

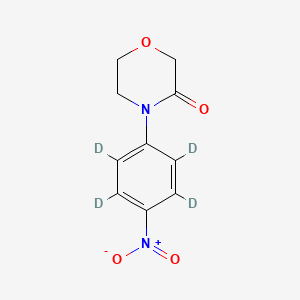
![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
